molecular formula C19H19N3O4 B11106406 methyl 4-[(E)-(2-{[(2,4-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(2,4-dimethylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11106406
M. Wt: 353.4 g/mol
InChI Key: KJWORNFPUGILMI-RGVLZGJSSA-N
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Description

METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE is a complex organic compound that features a benzoate ester group, a hydrazone linkage, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE typically involves the following steps:

    Formation of the hydrazone linkage: This can be achieved by reacting a hydrazine derivative with an appropriate carbonyl compound under acidic or basic conditions.

    Esterification: The benzoate ester group can be introduced through esterification reactions, often using methanol and a suitable acid catalyst.

    Introduction of the dimethylaniline moiety: This step may involve nucleophilic substitution or coupling reactions to attach the dimethylaniline group to the core structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: The ester group and the aniline moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various functionalized esters and aniline derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE would depend on its specific application. For instance, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE: shares structural similarities with other hydrazone derivatives and benzoate esters.

    Hydrazone derivatives: Known for their applications in medicinal chemistry and as intermediates in organic synthesis.

    Benzoate esters: Commonly used in the synthesis of pharmaceuticals and as preservatives in the food industry.

Uniqueness

The uniqueness of METHYL 4-({(E)-2-[2-(2,4-DIMETHYLANILINO)-2-OXOACETYL]HYDRAZONO}METHYL)BENZOATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2,4-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C19H19N3O4/c1-12-4-9-16(13(2)10-12)21-17(23)18(24)22-20-11-14-5-7-15(8-6-14)19(25)26-3/h4-11H,1-3H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

KJWORNFPUGILMI-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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